2-Fluoro-5-nitropyridin-4-amine
Overview
Description
2-Fluoro-5-nitropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives.
Scientific Research Applications
2-Fluoro-5-nitropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-5-nitropyridin-4-amine are not well-documented in the literature. It is known that nitropyridines, a class of compounds to which this compound belongs, can participate in various biochemical reactions
Cellular Effects
The cellular effects of this compound are not well-studied. Some pyrimidinamine derivatives, which are structurally similar to this compound, have shown excellent fungicidal activity
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that the reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that this compound is moisture sensitive and should be stored away from water/moisture and oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitropyridin-4-amine typically involves multiple steps starting from 2-aminopyridine. The process includes nitrification, amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of fluorinating agents and nitrating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro and fluoro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Reduction Reactions: The major product is 2-amino-5-fluoropyridine.
Oxidation Reactions: Products depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitropyridin-4-amine involves its interaction with various molecular targets. The presence of the fluoro and nitro groups makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-fluoro-5-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPVZEUFTSCVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483650 | |
Record name | 4-Amino-2-fluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-19-8 | |
Record name | 4-Amino-2-fluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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